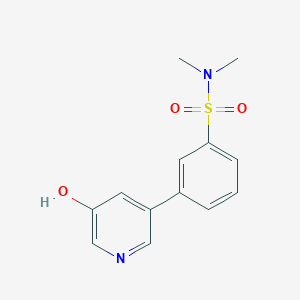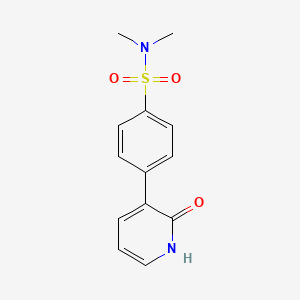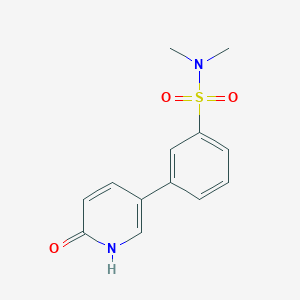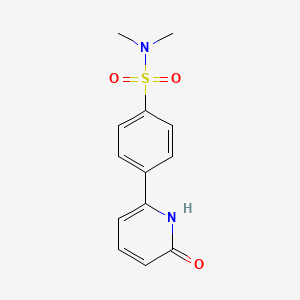
5-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% (5-(3-N,N-DMS)-3-HOP-95%) is a chemical compound that has been used in a number of scientific research applications. It is a derivative of pyridine and is composed of five carbon atoms, three nitrogen atoms, three sulfur atoms, and one hydroxyl group. The compound is a white, crystalline solid and has a melting point of 97-98°C. It is soluble in water, ethanol, and methanol.
Mechanism of Action
The mechanism of action of 5-(3-N,N-DMS)-3-HOP-95% is not fully understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds by facilitating the reaction of two or more molecules. It is also believed to act as a reagent in the synthesis of a variety of heterocyclic compounds by reacting with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-DMS)-3-HOP-95% are not well understood. However, it is believed that it may have some effect on the metabolism of certain compounds. It is also possible that it may have some effect on the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-N,N-DMS)-3-HOP-95% in laboratory experiments include its availability, its low cost, and its low toxicity. Additionally, it is relatively easy to use and can be stored for extended periods of time without significant degradation. The main limitation of using 5-(3-N,N-DMS)-3-HOP-95% in laboratory experiments is its limited solubility in some solvents, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 5-(3-N,N-DMS)-3-HOP-95%. These include further research into its biochemical and physiological effects, its potential applications in drug development and synthesis, and its potential uses as a catalyst or reagent in the synthesis of a variety of compounds. Additionally, research could be conducted into its potential toxicity and other safety concerns. Finally, further research could be conducted into its potential uses in other scientific research applications.
Synthesis Methods
The synthesis method for 5-(3-N,N-DMS)-3-HOP-95% involves the reaction of 3-hydroxy-4-nitrophenol with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature for two hours and yields a white precipitate of 5-(3-N,N-DMS)-3-HOP-95%. The precipitate is then collected by filtration and washed with water and ethanol.
Scientific Research Applications
5-(3-N,N-DMS)-3-HOP-95% has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including 1-methyl-2-pyrrolidinone, 1-benzyl-3-methylpiperazine, and 1-(3-chlorophenyl)-2-methyl-3-pyrrolidinone. It has also been used as a catalyst in the synthesis of 3-phenyl-1,2-dioxolanes, and as a reagent in the synthesis of 2-methyl-1,3-dioxolanes. In addition, it has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as 1-benzyl-3-methylpiperazine, 2-methyl-1,3-dioxolane, and 3-phenyl-1,2-dioxolane.
properties
IUPAC Name |
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-5-3-4-10(7-13)11-6-12(16)9-14-8-11/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIEWQGRALGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














